molecular formula C14H17N3O B14788481 2-amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide

2-amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide

Cat. No.: B14788481
M. Wt: 243.30 g/mol
InChI Key: HKFMSTLHOMZFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide is a chiral compound with a unique structure that includes an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide typically involves the reaction of isoquinoline derivatives with appropriate amines. One common method involves the reaction of 2-(cyanomethyl)benzoic acid with amines, leading to the formation of isoquinolin-1-ylmethyl derivatives . The reaction conditions often include high-boiling solvents like 1,2-dichlorobenzene or DMF, and the reaction is typically carried out at elevated temperatures for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide apart is its chiral nature and the presence of both an amino group and an isoquinoline moiety. This unique combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to other isoquinoline derivatives .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide

InChI

InChI=1S/C14H17N3O/c1-10(15)14(18)17(2)9-13-12-6-4-3-5-11(12)7-8-16-13/h3-8,10H,9,15H2,1-2H3

InChI Key

HKFMSTLHOMZFSA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.